2-(o-Tolyloxy)isoindoline-1,3-dione
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Overview
Description
2-(o-Tolyloxy)isoindoline-1,3-dione is a chemical compound belonging to the class of isoindoline-1,3-diones These compounds are characterized by an isoindoline nucleus with carbonyl groups at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(o-Tolyloxy)isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. One common method includes the reaction of o-toluidine with phthalic anhydride in the presence of a suitable solvent like toluene under reflux conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired isoindoline-1,3-dione scaffold.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
2-(o-Tolyloxy)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroxyl derivatives. Substitution reactions result in various substituted isoindoline-1,3-dione derivatives .
Scientific Research Applications
2-(o-Tolyloxy)isoindoline-1,3-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(o-Tolyloxy)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it can modulate neurotransmitter receptors, leading to changes in neuronal activity. The compound’s ability to inhibit certain enzymes, such as acetylcholinesterase, has been studied for its potential therapeutic effects in neurodegenerative diseases.
Comparison with Similar Compounds
Similar Compounds
Phthalimide: Similar in structure but lacks the o-tolyloxy group.
N-Phenylphthalimide: Contains a phenyl group instead of the o-tolyloxy group.
N-(o-Tolyl)phthalimide: Similar but with a different substitution pattern on the aromatic ring.
Uniqueness
2-(o-Tolyloxy)isoindoline-1,3-dione is unique due to the presence of the o-tolyloxy group, which imparts distinct chemical properties and potential applications. This substitution can influence the compound’s reactivity, biological activity, and overall stability compared to its analogs.
Properties
Molecular Formula |
C15H11NO3 |
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Molecular Weight |
253.25 g/mol |
IUPAC Name |
2-(2-methylphenoxy)isoindole-1,3-dione |
InChI |
InChI=1S/C15H11NO3/c1-10-6-2-5-9-13(10)19-16-14(17)11-7-3-4-8-12(11)15(16)18/h2-9H,1H3 |
InChI Key |
ZWLAJGZPFXUKRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1ON2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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